![molecular formula C13H18ClNO B2762084 5-甲基-1,2-二氢螺[吲哚-3,4'-噁杂环戊烷] 盐酸盐 CAS No. 2197062-67-0](/img/structure/B2762084.png)

5-甲基-1,2-二氢螺[吲哚-3,4'-噁杂环戊烷] 盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

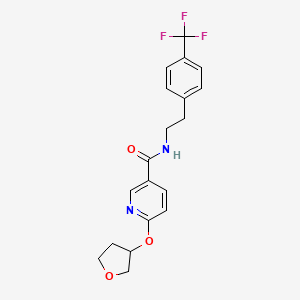

The compound “1,2-dihydrospiro[indole-3,4’-oxane]” is a spiro-heterocyclic compound . Spiroindole and spirooxindole scaffolds are very important in drug design processes due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions . They have become biological targets and have bioactivity against cancer cells, microbes, and different types of disease affecting the human body .

Synthesis Analysis

While specific synthesis methods for “5-Methyl-1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride” were not found, spiroindole and spirooxindole scaffolds have been the focus of novel synthetic procedures in organic chemistry for over a century . These procedures are useful in creating new therapeutic agents .Molecular Structure Analysis

The molecular structure of “1,2-dihydrospiro[indole-3,4’-oxane]” is complex, with a spirocycle fused at the C2 or C3 of the oxindole moiety . These structures are known as the central skeletons of many alkaloids with potential pharmaceutical activity .Physical And Chemical Properties Analysis

The physical and chemical properties of “1,2-dihydrospiro[indole-3,4’-oxane]” include a molecular weight of 189.26, a melting point of 97-100 degrees Celsius, and it appears as a powder .科学研究应用

化学合成与表征

对像盐酸 5-甲基-1,2-二氢螺[吲哚-3,4'-氧杂环] 这样的化合物的研究通常涉及探索合成路线和表征这些化合物的化学结构。例如,研究详细说明了二氢羟基螺[1,2]恶嗪由涉及费歇尔碱和异亚硝基化合物的反应形成,强调了对非对映异构体比率的细微控制,并提供了对反应机理的见解 (Christie, Agyako, Mitchell, & Lyčka, 1996)。此外,对 1-氧杂螺[2.1.2.2]壬烷的酸催化反应的研究展示了底物和催化剂之间复杂的相互作用,导致了多样化的产品特征,并阐明了碳正离子化学 (Adam & Crämer, 1987)。

光致变色性质和应用

与盐酸 5-甲基-1,2-二氢螺[吲哚-3,4'-氧杂环] 结构密切相关的螺[吲哚啉-氧杂环] 衍生物因其光致变色性质而受到研究。这些研究比较了螺[吲哚啉-氧杂环] 和螺[吲哚啉-吡喃] 衍生物的光降解,确定了其降解机制和材料科学中潜在应用的关键差异 (Baillet, Giusti, & Guglielmetti, 1993)。此类研究对于开发具有定制光学性质的新材料至关重要。

抗惊厥活性

对螺缩合吲哚衍生物的生物活性的研究,包括那些在结构上与盐酸 5-甲基-1,2-二氢螺[吲哚-3,4'-氧杂环] 相似的衍生物,揭示了它们的潜在抗惊厥特性。研究已经合成了新的螺缩合吲哚并探索了它们的构效关系,发现了用于开发新型抗惊厥剂的有希望的线索 (Pogosyan, Grigoryan, & Paronikyan, 2011)。

分子电子学和缓蚀

对螺[吲哚啉-3,4'-吡喃并[2,3-c]吡唑] 衍生物的研究证明了它们作为缓蚀剂的功效,突出了螺化合物的应用新领域。这些研究利用实验和理论方法阐明了缓蚀机制,提供了对这些分子在工业环境中的保护能力的见解 (Gupta, Haque, Salghi, Lgaz, Mukherjee, & Quraishi, 2018)。

安全和危害

未来方向

属性

IUPAC Name |

5-methylspiro[1,2-dihydroindole-3,4'-oxane];hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO.ClH/c1-10-2-3-12-11(8-10)13(9-14-12)4-6-15-7-5-13;/h2-3,8,14H,4-7,9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNARRWGLKHLCTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NCC23CCOCC3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2762002.png)

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)furan-2-carboxamide](/img/structure/B2762003.png)

![3-benzyl-1-(2-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2762005.png)

![(2Z)-2-amino-3-[(E)-[(3,5-dibromo-4-hydroxyphenyl)methylidene]amino]but-2-enedinitrile](/img/structure/B2762006.png)

![3-ethyl-8-(2-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2762009.png)

![5-[(2-iodoanilino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B2762011.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2762016.png)

![2-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B2762019.png)

![N-(2,5-dimethylphenyl)-2-[11-(3,4-dimethylphenyl)-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl]acetamide](/img/structure/B2762020.png)

![1-((2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid](/img/structure/B2762023.png)